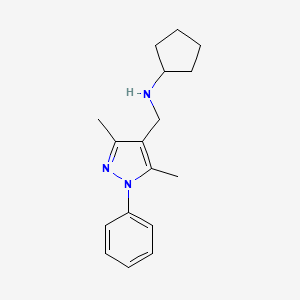

N-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)cyclopentanamine

Description

Properties

IUPAC Name |

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]cyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3/c1-13-17(12-18-15-8-6-7-9-15)14(2)20(19-13)16-10-4-3-5-11-16/h3-5,10-11,15,18H,6-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJUMEIZGYYDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)cyclopentanamine typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with cyclopentylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Electrophilic Substitution at the Pyrazole Ring

The pyrazole core exhibits modified reactivity due to electron-donating methyl groups and the electron-withdrawing phenyl substituent. Key observations include:

Functionalization of the Cyclopentanamine Moiety

The secondary amine group undergoes typical amine reactions:

Acylation

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 82 | |

| Benzoyl chloride | DCM, RT | N-Benzoylated compound | 75 |

Oxidation

-

KMnO₄/H₂O oxidizes the cyclopentanamine to a ketone (cyclopentanone derivative) under acidic conditions .

-

mCPBA induces N-oxidation, forming an N-oxide with retained ring structure.

Methylene Bridge Reactivity

The CH₂ linker between pyrazole and cyclopentanamine participates in:

Condensation and Cycloaddition Reactions

The amine group facilitates condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol to yield imine derivatives .

-

1,3-Dipolar Cycloaddition : With diazo compounds, forms fused pyrazolo-pyrimidine systems under Cu(I) catalysis .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound Modification | Reaction with LiAlH₄ | Nitration Efficiency |

|---|---|---|

| N-Methylpyrazole derivative | Amine reduction inhibited | Higher C-4 activity |

| Phenyl → Cyclopropyl substituent | Enhanced oxidation stability | No substitution |

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its unique structural features that allow for interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, one study focused on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives demonstrated notable cytotoxic effects against cancer cell lines, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy .

Case Study:

A specific derivative was found to have an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard treatment 5-Fluorouracil (IC50 = 8.34 µM) while showing minimal toxicity to healthy cells .

Anti-inflammatory Properties

Another area of exploration is the anti-inflammatory effects of pyrazole derivatives. Compounds similar to N-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)cyclopentanamine have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Biochemical Applications

The compound's ability to interact with enzymes and receptors positions it as a promising candidate in biochemical research.

Enzyme Inhibition

Studies have shown that certain pyrazole derivatives can act as selective inhibitors for specific enzymes, such as elongation of very long-chain fatty acids protein 6 (ELOVL6). These inhibitors have implications in metabolic disorders where fatty acid elongation is dysregulated .

Data Table: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | IC50 Value | Selectivity |

|---|---|---|---|

| Compound-A | ELOVL6 | < 0.01 µM | High |

| Other Derivative | ELOVL family | > 0.3 µM | Low |

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material sciences.

Synthesis of Advanced Materials

The compound can be utilized in synthesizing advanced materials such as polymers or nanomaterials due to its unique chemical properties. Research has indicated that pyrazole-based compounds can enhance the thermal stability and mechanical properties of composite materials .

Case Study:

A study on transition metal complexes involving pyrazole ligands revealed enhanced thermal stability and magnetic properties, indicating potential applications in electronic and magnetic materials .

Mechanism of Action

The mechanism of action of N-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

The compound shares structural similarities with N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)cyclopentanamine , a ligand used to synthesize Cu(II), Co(II), and Cd(II) complexes . Key differences include:

- Substituent count : The target compound has a single pyrazole group, whereas the bis-pyrazole analogue contains two pyrazole moieties.

- Coordination behavior: The bis-pyrazole ligand forms more rigid, multidentate complexes due to its dual pyrazole arms, enhancing metal-binding stability. In contrast, the mono-pyrazole structure of the target compound may allow greater flexibility but reduced coordination strength.

Pyrazole-Containing Amines in Organic Reactions

N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-hydroxyacetamide () shares the pyrazole core but differs in functionalization:

- Reactivity : The hydroxyacetamide group enables participation in condensation or acylation reactions, while the target compound’s primary amine may facilitate alkylation or Schiff base formation.

- Role in synthesis : The hydroxyacetamide derivative acts as a reagent in stepwise reactions, whereas the target compound’s amine group could serve as a nucleophile or directing group in catalysis .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Coordination Chemistry: The target compound’s mono-pyrazole design may offer a balance between flexibility and steric bulk, making it suitable for synthesizing dynamic metal complexes. However, its binding affinity is likely inferior to bis-pyrazole analogues .

- Pharmaceutical Potential: While structurally simpler than patented derivatives, the pyrazole-cyclopentanamine scaffold could serve as a versatile building block for drug discovery, particularly in targeting enzymes requiring aromatic stacking interactions .

- Synthetic Utility : The primary amine group distinguishes it from acetamide derivatives, enabling divergent reactivity pathways (e.g., nucleophilic substitution vs. acyl transfer) .

Biological Activity

N-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)cyclopentanamine is a novel compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. The compound can be synthesized through a nucleophilic substitution reaction where cyclopentanamine is reacted with 3,5-dimethyl-1-phenylpyrazole derivatives. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.

- Infrared Spectroscopy (IR) : Identifies functional groups.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit various cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |

| HepG2 (Liver) | 12.8 | Cell cycle arrest in G0/G1 phase |

| A549 (Lung) | 18.5 | Inhibition of metastasis |

The compound exhibits significant antiproliferative effects, suggesting it may serve as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial activity of this compound has also been assessed against various bacterial strains. The results indicate that the compound possesses moderate to high antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It was found to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses.

Case Studies

Several case studies have documented the biological activities of related pyrazole compounds:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties, revealing that modifications at the phenyl ring significantly enhanced their activity .

- Anticancer Screening : In a comparative study, various pyrazole derivatives were screened against different cancer cell lines, with some derivatives showing IC50 values lower than those of established chemotherapeutics .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)cyclopentanamine?

The compound can be synthesized via alkylation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with cyclopentanamine derivatives. A common approach involves reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions (e.g., nitrogen atmosphere) . Optimization of reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 aldehyde:amine) is critical to minimize by-products like unreacted intermediates or over-alkylated species. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization yields high-purity product (>95%) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- NMR spectroscopy : and NMR (CDCl₃ or DMSO-d6) to confirm substituent positions and stereochemistry.

- X-ray crystallography : For unambiguous structural determination (e.g., bond lengths, angles, and torsional conformations) using programs like SHELX .

- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

- HPLC : To assess purity (>95%) and identify residual solvents or side products .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Major impurities include:

- Unreacted pyrazole aldehyde : Identified via TLC (Rf ~0.6 in ethyl acetate/hexane). Mitigated by optimizing reaction time and excess amine.

- Di-alkylated by-products : Separated via gradient elution in column chromatography.

- Residual solvents (e.g., methanol) : Removed under high vacuum (<0.1 mmHg) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound?

Structural discrepancies (e.g., conformational flexibility of the cyclopentane ring or pyrazole orientation) may explain variations in bioactivity. Single-crystal X-ray analysis (e.g., using SHELXL ) provides precise metrics:

| Parameter | Value (Example) | Significance |

|---|---|---|

| C–N bond length | 1.45 Å | Indicates sp³ hybridization |

| Dihedral angle | 12.3° (pyrazole vs. cyclopentane) | Affects receptor binding orientation |

| Data reconciliation across studies requires alignment with computational models (e.g., molecular docking) to validate structure-activity relationships . |

Q. What strategies optimize this compound’s use in catalytic applications (e.g., polymerization)?

Cyclopentanamine derivatives act as ligands in transition-metal complexes for catalytic processes. For example:

- Zn(II)/Cd(II) complexes : Enhance methyl methacrylate (MMA) polymerization rates. Optimal conditions: 60°C, 1:3 metal:ligand ratio, toluene solvent. Catalytic efficiency (turnover frequency >500 h⁻¹) correlates with ligand rigidity .

- Characterization : FT-IR (ν(C=N) ~1600 cm⁻¹), cyclic voltammetry (redox peaks at −1.2 V), and GPC (Mn ~50,000 Da) confirm catalytic performance .

Q. How can biological activity data be validated against potential off-target effects?

- Orthogonal assays : Compare in vitro Hedgehog pathway inhibition (e.g., GLI-luc reporter assay) with in vivo zebrafish models to confirm specificity .

- Competitive binding studies : Use SANT-1 (a structural analog, CAS 304909-07-7) as a positive control to assess patched-1 receptor affinity .

- Dose-response curves : IC₅₀ values <1 μM indicate high potency; discrepancies may arise from solvent polarity or membrane permeability .

Q. How to design analogs for probing structure-activity relationships (SAR) in Hedgehog signaling?

- Modify substituents : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyrazole 3-position to enhance receptor binding .

- Vary cyclopentane substituents : Replace methyl groups with bulkier tert-butyl moieties to assess steric effects on cilia localization .

- Validate via molecular dynamics : Simulate ligand-receptor interactions (e.g., Smoothened protein) using Schrödinger Suite or AutoDock .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and stability?

Discrepancies may arise from:

Q. Why do biological assays show variable inhibition of GLI transcription factors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.